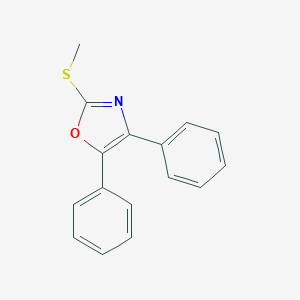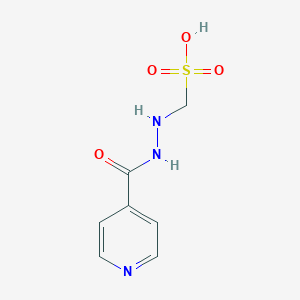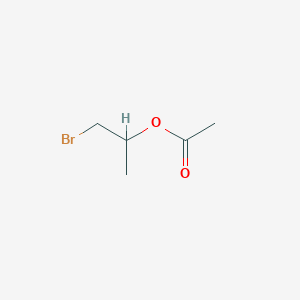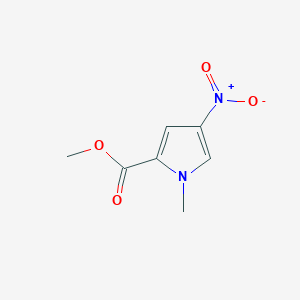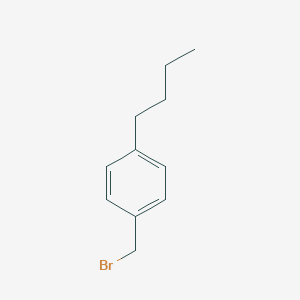
4-Butylbenzyl Bromide
Übersicht
Beschreibung
4-Butylbenzyl Bromide is a chemical compound used in various organic syntheses. Its properties and reactions make it an important intermediate in chemical research and industry.
Synthesis Analysis
The synthesis of compounds similar to this compound often involves starting materials like 4-bromobenzyl tert-butyldimethylsilyl ether or 4-bromobenzyl tert-butyl ether, or from 4-bromotoluene. The Br group is replaced by Li using n-butyllithium, followed by a series of reactions to yield the desired product (Nassal, 1983).
Molecular Structure Analysis
The molecular structure of related benzyl bromide compounds has been analyzed using various spectroscopic techniques like NMR and IR, revealing detailed insights into their molecular frameworks (Crich, Li, & Shirai, 2009).
Chemical Reactions and Properties
Benzyl bromide derivatives participate in various chemical reactions, such as polycondensations, and have been used as intermediates in synthesizing polymers and other complex organic molecules. Their reactivity under different conditions has been a subject of extensive study (Sato & Yokoyama, 1984).
Physical Properties Analysis
The physical properties of compounds like this compound, including melting points, boiling points, and solubility, are crucial for their application in various chemical processes. Studies often focus on how these properties are influenced by molecular structure and substituents (Bailey, Luderer, & Jordan, 2006).
Chemical Properties Analysis
The chemical properties, such as reactivity with other organic compounds, stability under different conditions, and the ability to participate in various types of chemical reactions, are key to understanding the utility of this compound in synthesis and industry (Moriyama, Nakamura, & Togo, 2014).
Wissenschaftliche Forschungsanwendungen
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis : A study by Tsunoi et al. (2020) developed a 4-t-butylbenzyl derivatization method for the analysis of carboxylic acids using GC-MS. They used 4-t-butylbenzyl bromide for derivatization, achieving good sensitivity and reproducibility, and successfully applied this method to analyze rainwater samples (Tsunoi et al., 2020).
Synthesis of 4-t-Butylbenzaldehyde : Jones et al. (1998) developed a process for the oxidation of 4-t-butyltoluene to 4-t-butylbenzaldehyde. This method involved the formation of 4-t-butylbenzyl bromide using a photolytic HBr/H2O2 route in a solvent-free environment (Jones et al., 1998).
Catalytic Oxidation Studies : Van de Water et al. (2007) examined the partial oxidation of 4-tert-butyltoluene to 4-tert-butylbenzaldehyde using hydrogen peroxide and identified the formation of 4-tert-butylbenzyl bromide as a side product. Their study provided insights into the reaction mechanism and selectivity (Van de Water et al., 2007).
Ionic Liquids : Kärnä et al. (2009) synthesized new ammonium-based ionic liquids using ether-functionalized alkyl bromides, including 4-methoxybenzyl bromide. They characterized these compounds and studied their thermal properties (Kärnä et al., 2009).
Electrochemical Reduction of CO2 : Mohammadzadeh et al. (2020) used 4-nitrobenzyl bromide as a catalyst for the electrochemical reduction of CO2 and electrosynthesis of 4-nitrophenylacetic acid. They explored the mechanism and catalytic activity of this process (Mohammadzadeh et al., 2020).
Ultrasound-Assisted Organic Synthesis : Harikumar and Rajendran (2014) reported the successful synthesis of 1-butoxy-4-nitrobenzene using 4-nitrobenzyl bromide and n-butyl bromide under ultrasonic conditions. They studied the kinetics of this phase-transfer catalyzed reaction (Harikumar & Rajendran, 2014).
Electrochemical Behavior and Film Formation : Jouikov and Simonet (2010) investigated the one-electron cleavage of benzylic bromides, including 4-nitrobenzyl bromide, at palladium electrodes. Their study focused on the generation and immobilization of benzyl radicals on solid interfaces (Jouikov & Simonet, 2010).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
4-Butylbenzyl Bromide, also known as 4-tert-Butylbenzyl bromide, is a chemical compound used as a reactant in various chemical reactions . Its primary targets are the reactants in the chemical reactions it participates in. The specific targets can vary depending on the reaction.
Mode of Action
The compound acts as a hydrophobic reactant in chemical reactions . It participates in nucleophilic substitution reactions, where it reacts with a nucleophile, such as potassium iodide . In these reactions, the bromide ion is displaced by the nucleophile, leading to the formation of a new compound .
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the nature of the chemical reaction it is involved in. For instance, in a reaction with potassium iodide carried out in oil-in-water microemulsions based on various surfactants, the compound undergoes a nucleophilic substitution reaction .
Result of Action
The molecular and cellular effects of this compound’s action are primarily the result of its role in chemical reactions. For example, in a nucleophilic substitution reaction, it can help synthesize new compounds . The specific results of its action would depend on the nature of the reaction and the other reactants involved.
Eigenschaften
IUPAC Name |
1-(bromomethyl)-4-butylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Br/c1-2-3-4-10-5-7-11(9-12)8-6-10/h5-8H,2-4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQBGVFFKGZXJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60478625 | |
| Record name | 4-Butylbenzyl Bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60478625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10531-16-5 | |
| Record name | 4-Butylbenzyl Bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60478625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Butylbenzyl Bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


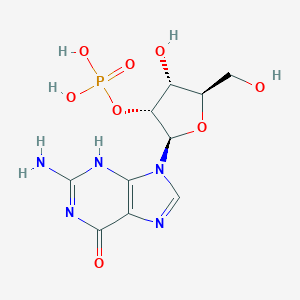
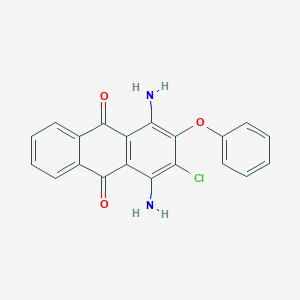
![5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B76262.png)
![6-Methylbicyclo[4.2.0]octan-2-one](/img/structure/B76264.png)
![Dichloro-[2,2]-paracyclophane](/img/structure/B76265.png)
![2-[(4-Nitroanilino)methyl]phenol](/img/structure/B76271.png)
